L-Mannose

Stereochemistry Chiral purity Analytical chemistry

L-Mannose is the pure L-enantiomer of mannose, essential for studies where chiral discrimination is key. As a non-natural mirror image of D-mannose, it is the definitive negative control for assays involving mannose-specific enzymes like mannose kinase and transporters like GLUT5, ensuring valid stereospecificity data. It is also a critical building block for synthesizing L-nucleosides and rare L-sugars. Procure high-purity (>98%) grade to guarantee reproducibility in chiral chromatography and synthetic chemistry applications.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 39281-69-1
Cat. No. B7821668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Mannose
CAS39281-69-1
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1
InChIKeyGZCGUPFRVQAUEE-BXKVDMCESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Mannose (CAS 39281-69-1) Procurement: Rare L-Sugar Stereoisomer for Enzyme Specificity Studies and Chiral Synthesis


L-Mannose (CAS 39281-69-1, also referenced as 10030-80-5) is the L-enantiomer of the aldohexose sugar mannose, with molecular formula C₆H₁₂O₆ and molecular weight 180.16 g/mol . It is a non-natural, synthetic monosaccharide that serves as a mirror-image isomer of the naturally occurring D-mannose [1]. Unlike its D-counterpart, which is widely involved in glycoprotein synthesis and metabolic pathways, L-mannose lacks intrinsic biological activity in mammalian systems due to strict enzyme stereospecificity [1]. This fundamental difference establishes L-mannose as a specialized research reagent for probing chiral recognition mechanisms, serving as a negative control in enzymatic assays, and acting as a chiral building block in synthetic carbohydrate chemistry .

Why L-Mannose Cannot Be Substituted by D-Mannose or Other L-Sugars in Specialized Research Applications


Substitution of L-mannose with D-mannose or other L-hexoses in research protocols leads to invalid experimental outcomes due to fundamental stereochemical and biochemical incompatibilities. L-Mannose is the enantiomer of D-mannose, meaning it is a non-superimposable mirror image with opposite configuration at all chiral centers [1]. This stereochemical inversion renders L-mannose completely unrecognizable by D-mannose-specific enzymes, transporters, and receptors, which exhibit strict chiral discrimination [1]. For instance, mammalian mannose kinase (MK) and intestinal glucose transporters (GLUT5) cannot phosphorylate or absorb L-mannose, respectively [1]. Consequently, substituting L-mannose with D-mannose in assays designed to test enzyme stereospecificity, or as a negative control, would yield false-positive results. Similarly, substituting L-mannose with other L-sugars (e.g., L-glucose, L-galactose) is not equivalent, as each L-sugar possesses a distinct stereochemical arrangement that differentially interacts with chiral selectors, enzymes, and synthetic pathways. The specific rotation of L-mannose ([α]D -14° to -15.4°) differs from that of L-glucose ([α]D -52.7°) and L-galactose ([α]D -80°), making them non-interchangeable as analytical reference standards [2][3].

L-Mannose Quantitative Differentiation: Head-to-Head Comparisons Against D-Mannose and Enzyme Substrates


Enantiomeric Purity: L-Mannose Exhibits Opposite Optical Rotation and Melting Point Compared to D-Mannose

L-Mannose and D-mannose are enantiomers with distinct physical properties that enable chiral discrimination. L-Mannose exhibits a specific optical rotation of [α]D = -14.0° to -15.4° (c=4, H₂O, 20°C), whereas D-mannose rotates polarized light in the opposite direction with [α]D = +14.2° to +29.3° (c=4, H₂O) depending on anomeric form [1]. Melting point ranges also differ: L-mannose melts at 129-131°C, while α-D-mannose melts at 133°C and β-D-mannose at 132°C . These orthogonal physical signatures confirm the compound's enantiomeric identity and are essential for quality control in procurement and analytical method validation.

Stereochemistry Chiral purity Analytical chemistry

Enzymatic Substrate Specificity: Heat-Resistant Mannose Isomerase Completely Excludes L-Mannose as Substrate

A patent describing a heat-resistant mannose isomerase from Agrobacterium explicitly demonstrates that the enzyme has no activity on L-mannose. The enzyme converts D-mannose to D-fructose and vice versa, and also isomerizes D-lyxose, but it does not act on L-mannose, D-glucose, D-galactose, D-xylose, L-xylose, D-arabinose, L-arabinose, or D-ribose [1]. This provides direct experimental evidence of enzymatic stereoselectivity: the enzyme's active site cannot accommodate the L-configuration. L-Mannose therefore serves as a validated negative control for this enzyme class, whereas D-mannose is the active substrate.

Enzymology Substrate specificity Biocatalysis

Chiral Building Block: L-Mannose Enables Diastereocontrolled Synthesis of L-Aldohexoses

L-Mannose serves as a common man-made chiral building block for the integrated synthesis of L-aldohexoses. Starting from L-mannose, five out of the eight possible L-aldohexoses have been synthesized in a diastereocontrolled manner [1]. In contrast, D-mannose is primarily used as a substrate for enzymatic or fermentative production of other D-sugars and is not a precursor for L-sugars due to the required inversion of stereocenters. The use of L-mannose as a starting material provides direct access to the L-sugar chiral pool, which is otherwise synthetically challenging to obtain.

Synthetic chemistry Chiral pool synthesis Rare sugar synthesis

Biological Activity: L-Mannose Exhibits No Detectable Metabolic Activity in Mammalian Systems

L-Mannose is not metabolized by human enzymes. Specifically, it cannot be phosphorylated by mannose kinase (MK) in the liver, nor can it be absorbed by intestinal glucose transporters (GLUT5) [1]. In contrast, D-mannose is actively phosphorylated and enters the glycolytic pathway. This metabolic inertness makes L-mannose an ideal negative control in cell-based assays and in vivo studies designed to investigate D-mannose-dependent processes, such as glycoprotein synthesis, bacterial adhesion inhibition, and metabolic flux analysis. It also means L-mannose has no effect on blood glucose levels, unlike D-mannose which can influence glycemia in certain contexts.

Metabolism Chiral recognition Negative control

Analytical Reference Standard: L-Mannose Provides a Distinct Chiral Benchmark for Method Validation

L-Mannose is commercially available as a high-purity analytical reference standard (≥99% GC/HPLC) with certified specific rotation and melting point [1]. It is used for method validation, instrument calibration, and as a working standard for chiral separations. Its distinct optical rotation ([α]D = -14° to -15.4°) allows it to serve as a calibration point for polarimetry and as a retention time marker in chiral HPLC. While D-mannose is also available as a standard, the use of L-mannose as a complementary enantiomer ensures comprehensive validation of methods intended to separate or quantify mannose isomers in complex mixtures. Its certified purity (≥99%) and well-defined physical constants make it a reliable reference material for regulatory submissions and pharmacopeial compliance.

Analytical chemistry Quality control Chiral chromatography

L-Mannose Application Scenarios: Where Its Unique Stereochemical Properties Deliver Definitive Value


Negative Control for Enzymatic and Metabolic Assays Involving D-Mannose

L-Mannose is the definitive negative control for experiments studying D-mannose-specific enzymes, transporters, and metabolic pathways. Because it is not recognized by mannose kinase, GLUT5, or mannose isomerase [1][2], including L-mannose in parallel assays confirms that observed activity is stereospecific and not due to non-specific sugar effects. This application is critical in enzymology, glycobiology, and metabolic engineering studies where chiral discrimination is the central question.

Chiral Building Block for Synthesis of L-Sugars and L-Carbohydrate Derivatives

As a chiral pool starting material, L-mannose enables the diastereocontrolled synthesis of rare L-aldohexoses and other L-configured carbohydrates [3]. This application is particularly valuable in medicinal chemistry for preparing L-nucleoside analogs, L-sugar-based enzyme inhibitors, and chiral ligands where the unnatural L-configuration is required for enhanced metabolic stability or altered biological activity. Procurement of high-purity L-mannose (>98%) ensures synthetic reproducibility and minimizes purification burdens.

Chiral Analytical Reference Standard for Method Development and Quality Control

L-Mannose serves as a certified reference standard for chiral HPLC, polarimetry, and GC method validation [4]. Its well-characterized specific rotation ([α]D = -14° to -15.4°) and melting point (129-131°C) provide a reliable benchmark for calibrating instruments and verifying column performance in chiral separations. It is particularly useful in pharmaceutical quality control for detecting and quantifying mannose enantiomeric impurities in drug substances and excipients.

Enzyme Stereospecificity Probes and Substrate Specificity Mapping

L-Mannose is employed as a probe to map the active site stereospecificity of carbohydrate-active enzymes (CAZymes). Its inability to serve as a substrate for mannose isomerase [2] and its weak or absent activity with other enzymes (e.g., α-L-rhamnosidases exhibit only weak α-L-mannosidase activity [5]) make it a valuable tool for defining the stereochemical requirements of enzyme catalysis. This application informs protein engineering efforts aimed at altering or broadening substrate specificity.

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